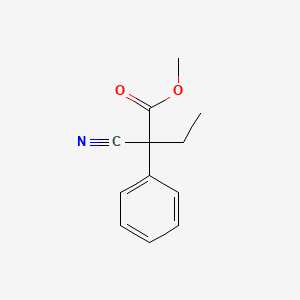

Methyl 2-cyano-2-phenylbutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-2-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKFMJKGAXAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459420 | |

| Record name | Methyl 2-cyano-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24131-07-5 | |

| Record name | Methyl α-cyano-α-ethylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24131-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-ethyl-2-cyanoacetic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024131075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-cyano-2-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-ethyl-2-cyanoacetic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of Methyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of methyl 2-cyano-2-phenylbutanoate, a valuable intermediate in pharmaceutical manufacturing.[1] The core of this guide focuses on the prevalent synthesis mechanism, a detailed experimental protocol, and the characterization of the final product.

Core Synthesis Mechanism: C-Alkylation of an Active Methylene Compound

The most common and efficient synthesis of this compound is achieved through the nucleophilic substitution reaction involving the C-alkylation of methyl 2-cyano-2-phenylacetate.[2] The reaction proceeds via a two-step mechanism:

-

Deprotonation and Carbanion Formation: The reaction is initiated by the deprotonation of the precursor, methyl 2-cyano-2-phenylacetate, at the α-carbon. This carbon is acidic due to the electron-withdrawing effects of the adjacent cyano and ester functional groups. A strong base, such as sodium ethoxide or potassium carbonate, is used to abstract the acidic α-hydrogen, resulting in the formation of a resonance-stabilized carbanion.[2] The negative charge is delocalized over the α-carbon, the nitrogen of the cyano group, and the phenyl ring, which enhances its stability and nucleophilicity.

-

Nucleophilic Attack: The generated carbanion then acts as a potent nucleophile, attacking an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide. This SN2 reaction results in the formation of a new carbon-carbon bond, yielding this compound.[2]

Phase-transfer catalysis (PTC) is a highly effective technique for this type of alkylation, as it facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase containing the alkylating agent, often leading to higher yields and milder reaction conditions.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound via the alkylation of methyl 2-cyano-2-phenylacetate using sodium ethoxide as the base and ethyl iodide as the alkylating agent.

Materials:

-

Methyl 2-cyano-2-phenylacetate

-

Absolute Ethanol

-

Sodium metal

-

Ethyl iodide

-

Benzene (or other suitable extraction solvent)

-

Water

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere. Cool the resulting solution to 0-5 °C using an ice bath.

-

Formation of the Carbanion: To the cooled sodium ethoxide solution, add methyl 2-cyano-2-phenylacetate (1.0 equivalent) dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the carbanion.

-

Alkylation: Add ethyl iodide (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and quench by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as benzene or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound. A reference yield for a similar synthesis is reported to be around 84%.[3]

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol [2] |

| Boiling Point | 180-192 °C at 17 Torr[3] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted)[3] |

| Appearance | Colorless to light blue liquid or solid |

Spectroscopic Data

| Spectroscopic Data | Characteristic Peaks |

| Infrared (IR) | A sharp, intense absorption band around 2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch. A strong absorption band at approximately 1720 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the ester group.[2] |

| ¹H NMR | Phenyl protons: Multiplet in the range of δ 7.0–7.5 ppm. Methyl ester protons (-OCH₃): Sharp singlet. Ethyl group protons (-CH₂CH₃): A characteristic quartet and triplet pattern.[2] |

| ¹³C NMR | Cyano carbon (C≡N): Resonance in the δ 115–120 ppm region. Carbonyl carbon (C=O): Downfield resonance, generally in the δ 165–175 ppm range. Phenyl carbons: Signals in the aromatic region (δ 125-140 ppm). Aliphatic carbons (methyl ester and ethyl group): Upfield region of the spectrum.[2] |

Mandatory Visualization

Reaction Mechanism

Caption: Mechanism of this compound synthesis.

References

"Methyl 2-cyano-2-phenylbutanoate" molecular weight

An In-depth Technical Guide on the Molecular Weight of Methyl 2-cyano-2-phenylbutanoate

For researchers, scientists, and drug development professionals, the accurate determination of a compound's molecular weight is a foundational and critical step in chemical characterization, influencing everything from reaction stoichiometry to analytical method development. This guide provides a detailed breakdown of the molecular weight of this compound.

Molecular Formula

This compound is an organic compound with the chemical formula C₁₂H₁₃NO₂.[1][2][3][4][5] This formula indicates that a single molecule of the compound is composed of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of each constituent atom in the molecule. The standard atomic weights for elements can be expressed as intervals due to natural isotopic variation.[6] For general laboratory use, a conventional or abridged value is often employed.[6][7][8][9]

The calculation is as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)

Using the conventional atomic weights:

MW = (12 × 12.011) + (13 × 1.008) + (1 × 14.007) + (2 × 15.999) MW = 144.132 + 13.104 + 14.007 + 31.998 MW = 203.241 u

This calculated value aligns with the reported molecular weight of 203.241 g/mol .[1] Other sources report slightly varied values such as 203.24 g/mol and 203.23712 g/mol .[2][4] These minor differences can arise from using different atomic weight values (e.g., monoisotopic mass vs. average atomic mass).

Data Presentation: Summary of Atomic and Molecular Weights

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element | Symbol | Count in Molecule | Standard Atomic Weight Interval | Conventional Atomic Weight (u) | Total Contribution to Molecular Weight (u) |

| Carbon | C | 12 | [12.0096, 12.0116][11] | 12.011[10] | 144.132 |

| Hydrogen | H | 13 | [1.00784, 1.00811][9][12] | 1.008[6] | 13.104 |

| Nitrogen | N | 1 | [14.00643, 14.00728][7][13] | 14.007[7] | 14.007 |

| Oxygen | O | 2 | [15.99903, 15.99977][8][14] | 15.999[8] | 31.998 |

| Total | C₁₂H₁₃NO₂ | 28 | Calculated Molecular Weight: | 203.241 |

Experimental Protocols

The molecular weight presented in this guide is a calculated value derived from the compound's molecular formula and the standard atomic weights of its constituent elements. As such, there are no experimental protocols for its determination cited here. Experimental verification of molecular weight is typically performed using techniques such as mass spectrometry, which would provide an experimental mass-to-charge ratio.

Visualization

The following diagram illustrates the elemental composition leading to the final calculated molecular weight of this compound.

Caption: Elemental components and calculation flow for the molecular weight of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 24131-07-5 | Benchchem [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cas 24131-07-5,2-Cyano-2-phenylbutanoic acid methyl ester | lookchem [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 12. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

An In-depth Technical Guide to Methyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Methyl 2-cyano-2-phenylbutanoate is a colorless to light blue liquid under standard conditions.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| CAS Number | 24131-07-5 | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Light blue liquid | [1] |

| Boiling Point | 180-192 °C at 17 Torr | [3] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | No data available | |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis

The primary and most documented method for the synthesis of this compound is through the nucleophilic substitution of a precursor, methyl 2-cyano-2-phenylacetate.[2] This process involves the deprotonation of the α-carbon of the cyanophenylacetate, rendering it nucleophilic, followed by its reaction with an electrophilic ethylating agent.

General Experimental Protocol: Alkylation of Methyl 2-cyano-2-phenylacetate

Materials:

-

Methyl 2-cyano-2-phenylacetate

-

A suitable base (e.g., sodium hydride, sodium ethoxide)

-

An ethylating agent (e.g., ethyl iodide, ethyl bromide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Deprotonation: To a solution of methyl 2-cyano-2-phenylacetate in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred to allow for the complete formation of the enolate.

-

Alkylation: The ethylating agent is then added to the reaction mixture, and it is stirred until the reaction is complete (monitored by thin-layer chromatography).

-

Work-up: The reaction is carefully quenched with a suitable quenching agent. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by a suitable method, such as vacuum distillation or column chromatography, to yield pure this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound via alkylation.

Spectroscopic Data

Detailed, experimentally obtained spectral data for this compound is not available in the provided search results. However, the expected spectroscopic characteristics can be summarized based on its structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic (C₆H₅) | ~7.2-7.5 ppm (multiplet) |

| Methyl Ester (OCH₃) | ~3.7 ppm (singlet) | |

| Ethyl (CH₂) | Quartet | |

| Ethyl (CH₃) | Triplet | |

| ¹³C NMR | Cyano (C≡N) | ~120 ppm |

| Carbonyl (C=O) | ~170 ppm | |

| Aromatic (C₆H₅) | ~125-140 ppm | |

| Quaternary Carbon | ||

| Methyl Ester (OCH₃) | ||

| Ethyl (CH₂ and CH₃) | ||

| IR Spectroscopy | Nitrile (C≡N) stretch | ~2240 cm⁻¹ |

| Carbonyl (C=O) stretch | ~1735 cm⁻¹ |

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis due to the presence of multiple reactive sites.[2] Its utility as an intermediate in the pharmaceutical industry, particularly in the synthesis of cardiovascular and anti-diabetic drugs, has been noted.[4] However, specific examples of final drug molecules derived from this compound are not publicly disclosed.

Key Reactive Sites

The reactivity of this compound is centered around the cyano and ester functional groups, as well as the potential for reactions involving the phenyl ring.

Caption: Diagram illustrating the principal reactive sites of this compound.

Safety and Handling

This compound is classified with the GHS pictogram for "Health Hazard" and the signal word "Warning". It is suspected of damaging fertility or the unborn child. Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key chemical intermediate with established synthetic routes and a range of potential applications, particularly in the pharmaceutical industry. While the available information provides a solid foundation for its chemical properties and synthesis, further research is needed to fully elucidate its role in specific biological pathways and its application in the development of novel therapeutics. This guide serves as a valuable resource for researchers and professionals by consolidating the current knowledge on this important compound.

References

Spectroscopic Profile of Methyl 2-cyano-2-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5), a versatile intermediate in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of spectroscopy and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Phenyl-H | 7.0 - 7.5 | Multiplet |

| -OCH₃ (Ester) | ~3.7 | Singlet |

| -CH₂CH₃ (Ethyl) | ~2.1 - 2.5 | Quartet |

| -CH₂CH₃ (Ethyl) | ~0.9 - 1.2 | Triplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 175 |

| Phenyl-C | 125 - 140 |

| C≡N (Nitrile) | 115 - 120 |

| Quaternary α-C | 55 - 65 |

| -OCH₃ (Ester) | ~53 |

| -CH₂CH₃ (Ethyl) | ~30 |

| -CH₂CH₃ (Ethyl) | ~13 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | ~2240 | Strong, Sharp |

| Ester (C=O) | Stretch | ~1720 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion |

| 203 | [M]⁺ (Molecular Ion) |

| 172 | [M - OCH₃]⁺ |

| 144 | [M - COOCH₃]⁺ |

| 174 | [M - C₂H₅]⁺ |

| 177 | [M - CN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The addition of an internal standard such as tetramethylsilane (TMS) may be used for chemical shift referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet, which is then automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The concentration should be in the low ppm or ppb range, depending on the ionization technique and instrument sensitivity.

-

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam. For ESI, the sample solution is sprayed through a charged capillary to form ions. The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

Data Processing: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight of the compound and to identify the fragmentation pattern, which provides structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in characterizing this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Relationship of spectroscopic techniques for structural elucidation.

A Technical Guide to the Solubility of Methyl 2-cyano-2-phenylbutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl 2-cyano-2-phenylbutanoate in organic solvents. Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. This document provides a detailed overview of the predicted solubility characteristics of this compound based on its chemical structure and solvents employed in its synthesis. Furthermore, it offers a comprehensive, standardized experimental protocol for researchers to determine its solubility in various organic solvents, ensuring reliable and reproducible results. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and manufacturing.

Introduction

This compound is a chemical intermediate with applications in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] A thorough understanding of its solubility in organic solvents is critical for various applications, including reaction optimization, purification, formulation, and analytical method development.

Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in common organic solvents. Chemical property databases and safety data sheets often list its solubility as "N/A" or do not provide relevant information.[2] This guide aims to bridge this knowledge gap by providing a theoretical assessment of its solubility and a practical, detailed methodology for its experimental determination.

Predicted Solubility Profile

Based on the molecular structure of this compound, which features a polar cyano group and a methyl ester group, as well as a nonpolar phenyl group and an ethyl group, it is anticipated to exhibit a range of solubilities in different organic solvents. The presence of both polar functional groups and nonpolar hydrocarbon moieties suggests that its solubility will be governed by the principle of "like dissolves like."

In the context of its synthesis, polar aprotic solvents are often employed for cyano-substituted esters. This suggests that this compound is likely to be soluble in solvents such as:

-

Acetonitrile: A polar aprotic solvent commonly used in organic synthesis.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Polar aprotic solvents capable of dissolving a wide range of organic compounds.

-

Esters (e.g., Ethyl Acetate): Moderately polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Generally good solvents for a wide variety of organic compounds.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): The phenyl group in the molecule suggests potential solubility in these nonpolar solvents.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Common laboratory solvents with moderate polarity.

Its solubility is expected to be lower in highly polar protic solvents like water and lower alcohols (methanol, ethanol) due to the significant nonpolar character of the molecule, and also in nonpolar aliphatic hydrocarbons (e.g., hexane, heptane).

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in organic solvents is not available in the reviewed literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | e.g., Gravimetric Method |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Gravimetric Method |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., Gravimetric Method |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Gravimetric Method |

| e.g., Hexane | e.g., 25 | Data to be determined | e.g., Gravimetric Method |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the gravimetric method of determining the solubility of this compound in an organic solvent. This method is straightforward and reliable for obtaining accurate solubility data.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

-

Vortex mixer

-

Spatula

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours, depending on the solvent and the compound's dissolution rate. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature bath for at least 30 minutes to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a desiccator.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish with the dried solute on an analytical balance.

-

The mass of the dissolved this compound is the final mass of the dish minus its initial (tare) mass.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent withdrawn) x 100

-

-

Replicates:

-

Perform the experiment in triplicate for each solvent and temperature to ensure the reproducibility and accuracy of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

Stability and Storage of Methyl 2-cyano-2-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5). Due to the limited availability of specific stability data for this compound, this guide synthesizes information from closely related structural analogs, including α-substituted cyanoesters and phenylacetonitrile derivatives, to provide a robust framework for its handling and storage.[1]

Chemical Properties and Inherent Reactivity

This compound is a molecule possessing multiple reactive sites, which dictates its stability profile.[1] The key functional groups influencing its reactivity are the cyano group, the methyl ester, and the α-carbon, which is activated by both adjacent electron-withdrawing groups.[1]

| Property | Value | Source |

| Molecular Formula | C12H13NO2 | [2][3] |

| Molecular Weight | 203.24 g/mol | [1][2][3] |

| Boiling Point | 180-192 °C (at 17 Torr) | [3] |

| Appearance | Light blue liquid | [4] |

Potential Degradation Pathways

Several potential degradation pathways should be considered when handling and storing this compound. These are primarily inferred from the behavior of similar chemical structures.

Hydrolysis

Hydrolysis is a primary degradation concern for this molecule, affecting both the ester and the cyano functionalities.[1]

-

Ester Hydrolysis (Saponification): The methyl ester can undergo hydrolysis to yield 2-cyano-2-phenylbutanoic acid and methanol. This reaction can be catalyzed by both acids and bases. Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1] Generally, methyl esters are more susceptible to hydrolysis than esters with greater steric hindrance (e.g., ethyl esters).[1]

-

Cyano Group Hydrolysis: The cyano group can also be hydrolyzed. Under acidic or basic conditions, it can convert to a carboxamide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid.[1]

The following diagram illustrates the potential hydrolytic degradation pathways:

Caption: Potential Hydrolytic Degradation Pathways.

Photodegradation

Derivatives of phenylacetonitrile have been noted to degrade under UV light.[5] Therefore, exposure to light, especially UV radiation, should be minimized to prevent potential decomposition.

Thermal Degradation

While specific data for this compound is unavailable, heating of cyanide salts can lead to decomposition and the release of highly toxic hydrogen cyanide gas.[6][7] It is prudent to avoid exposing the compound to high temperatures.

Chemical Incompatibilities

-

Acids: Contact with acids is a critical hazard. Like other cyanide-containing compounds, this compound is expected to react with acids to generate highly toxic and flammable hydrogen cyanide gas.[6][7][8]

-

Oxidizing Agents: Strong oxidizing agents should be avoided as they can potentially react with the molecule, leading to degradation.[6] Forced degradation studies on similar compounds often show susceptibility to oxidative conditions.[9]

Recommended Storage and Handling Conditions

Based on the known reactivity of cyano and ester compounds, the following storage and handling procedures are recommended to ensure the stability and safety of this compound.

Storage

| Condition | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C.[4] | To minimize thermal degradation and slow down potential hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |

| Light | Store in a light-resistant container, such as an amber vial.[5] | To prevent photodecomposition.[5] |

| Container | Use a tightly sealed container. | To prevent moisture ingress which can lead to hydrolysis. |

| Location | Store in a cool, dry, and well-ventilated area.[6][8] | To ensure a stable environment and dissipate any potential vapors. |

| Segregation | Store separately from acids, oxidizing agents, and water.[6] | To prevent hazardous chemical reactions.[6] |

The following diagram outlines a recommended workflow for handling and storage:

Caption: Handling and Storage Workflow.

Handling

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.[8]

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, must be worn.[8]

-

Avoid inhalation of vapors or aerosols.[2]

-

Prevent contact with skin and eyes.[2]

-

Never work alone when handling significant quantities of cyanide-containing compounds.[6]

-

Keep acidic materials away from the work area to prevent the accidental generation of hydrogen cyanide gas.[8]

Experimental Protocol: Forced Degradation Study

To definitively determine the stability of this compound, a forced degradation study is recommended. The following protocol outlines a general approach based on ICH guidelines and practices for similar compounds.[9]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

Analytical Method: A stability-indicating HPLC method with UV and/or mass spectrometric detection should be developed and validated to separate the parent compound from all potential degradation products.

Stress Conditions:

-

Acidic Hydrolysis:

-

Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Add 0.1 N HCl to the solution.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), taking samples at intermediate time points.

-

Neutralize the samples before analysis.

-

-

Basic Hydrolysis:

-

Prepare a solution of the compound as above.

-

Add 0.1 N NaOH to the solution.

-

Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period, with periodic sampling.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period, with periodic sampling.

-

-

Photolytic Degradation:

-

Expose a solution of the compound, as well as the solid material, to a light source with a specified output (e.g., ICH option 1: >1.2 million lux hours and >200 watt hours/square meter).

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

-

-

Thermal Degradation:

-

Expose the solid compound to a high temperature (e.g., 80°C) for a defined period.

-

Analyze the sample for any degradation.

-

Sample Analysis:

-

All samples from the stress conditions should be analyzed using the validated stability-indicating HPLC method.

-

The percentage degradation should be calculated, and the peak purity of the parent compound should be assessed.

-

Mass spectrometry can be used to identify the structures of the major degradation products.

The following diagram illustrates the workflow for a forced degradation study:

Caption: Forced Degradation Study Workflow.

Conclusion

References

- 1. This compound | 24131-07-5 | Benchchem [benchchem.com]

- 2. chemicea.com [chemicea.com]

- 3. lookchem.com [lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 2-phenylacetonitrile | 73368-35-1 | Benchchem [benchchem.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. iloencyclopaedia.org [iloencyclopaedia.org]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. pharmtech.com [pharmtech.com]

Methyl 2-cyano-2-phenylbutanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to Methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5). The information is compiled for use in research and development settings.

Chemical and Physical Properties

This compound is an organic compound utilized in pharmaceutical development and chemical research.[1][2][3] Its known physical and chemical properties are summarized below. A significant amount of data is not available in the provided public safety documents.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₂ | [2][4][5][6] |

| Molecular Weight | 203.24 g/mol | [3][4][5][7] |

| CAS Number | 24131-07-5 | [1][4][7] |

| Appearance | Data not available | [2] |

| Boiling Point | 180-192 °C (at 17 Torr) | [2] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [2] |

| Melting Point | Data not available | [1][2][4] |

| Flash Point | Data not available | [1][2][4] |

| Solubility | Data not available | [1][2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with a specific long-term health hazard. Users should be aware of its potential risks and handle it accordingly.

| Category | Details | Source(s) |

| GHS Classification | Reproductive toxicity, Category 2 | [5][7] |

| Signal Word | Warning | [5][7] |

| Pictogram | [3][7] | |

| Hazard Statement | H361 : Suspected of damaging fertility or the unborn child. | [5][7] |

| Precautionary Statements | P201 : Obtain special instructions before use. P202 : Do not handle until all safety precautions have been read and understood. P280 : Wear protective gloves/protective clothing/eye protection/face protection. P308+P313 : IF exposed or concerned: Get medical advice/attention. P405 : Store locked up. P501 : Dispose of contents/container to an approved waste disposal plant. | [5][7] |

Note: Some safety data sheets reviewed did not have GHS classification data available, indicating it may be a pharmaceutical-related compound of unknown potency.[1]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the chemical.

3.1 Safe Handling Protocols

-

Work under a chemical fume hood.[4]

-

Avoid contact with skin and eyes.[1]

-

Do not breathe vapors or aerosols; avoid the formation of dust and aerosols.[1][4]

-

Ensure all safety precautions have been read and understood before handling.[5][7]

-

Provide appropriate exhaust ventilation at places where dust may form.[1]

3.2 Storage Conditions

-

Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Recommended storage condition is in a refrigerator.[1]

Emergency Procedures and First Aid

In case of exposure or emergency, follow these established protocols. Medical attention is required in all cases of significant exposure.[1]

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and keep them at rest in a comfortable position. Consult a physician. | [1][4][7] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water, or rinse skin with water/shower. Consult a physician. | [1][4][7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately consult an ophthalmologist. | [1][4][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Have the victim drink water (two glasses at most). Call a physician or Poison Control Center immediately. | [1][4][7] |

4.1 Firefighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][7]

-

Specific Hazards : Emits toxic and/or irritating fumes (such as carbon oxides and nitrogen oxides) under fire conditions.[1]

-

Protective Equipment : Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][7]

Accidental Release Measures

In the event of a spill, a structured response is necessary to ensure safety and containment.

5.1 Spill Response Protocol

-

Ensure Personal Safety : Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[1] Do not breathe vapors or aerosols.[4]

-

Evacuate : Keep unnecessary personnel away and evacuate the danger area if required.[1][4]

-

Containment : Prevent the product from entering drains.[4]

-

Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Disposal : Collect the material and place it in a suitable container for disposal according to local regulations.

Below is a logical workflow for handling an accidental release.

Caption: Workflow for Accidental Spill Response.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

| Protection Type | Recommended Equipment and Practices | Source(s) |

| Engineering Controls | Work in a well-ventilated area, preferably under a chemical fume hood. | [1][4] |

| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. | [7] |

| Skin Protection | Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Wear protective clothing, such as a lab coat. | [1][7] |

| Respiratory Protection | If ventilation is inadequate or aerosols/vapors are generated, use a suitable respirator. | [4] |

| General Hygiene | Wash hands thoroughly after handling. Take off contaminated clothing immediately. | [1] |

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe storage and handling.

-

Reactivity : The product is generally stable and non-reactive under normal conditions of use, storage, and transport.[1]

-

Chemical Stability : Stable under recommended storage conditions.[4]

-

Possibility of Hazardous Reactions : No dangerous reactions are known under conditions of normal use.[1]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products : Under fire conditions, may decompose to produce toxic fumes, including carbon oxides and nitrogen oxides.[1]

Disclaimer: This document is intended for informational purposes for research and development use only and is based on publicly available safety data sheets.[4] It is not for drug, household, or other uses.[4] The information is believed to be correct but does not claim to be all-inclusive and should be used only as a guide.[4] Users should conduct their own risk assessments before use.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Cas 24131-07-5,2-Cyano-2-phenylbutanoic acid methyl ester | lookchem [lookchem.com]

- 3. This compound | 24131-07-5 | Benchchem [benchchem.com]

- 4. chemicea.com [chemicea.com]

- 5. guidechem.com [guidechem.com]

- 6. CAS#:24131-07-5 | ETHYL2-(2-(DIETHYLAMINO)ETHYL)-3-OXOBUTANOATE | Chemsrc [chemsrc.com]

- 7. Page loading... [wap.guidechem.com]

Purity Standards of Methyl 2-cyano-2-phenylbutanoate for Research Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the purity standards for methyl 2-cyano-2-phenylbutanoate (CAS No. 24131-07-5), a key intermediate in pharmaceutical synthesis. Ensuring high purity is critical for the reliability and reproducibility of research and development activities. This document outlines typical purity specifications, analytical methodologies for purity assessment, and potential impurities that may be encountered.

Purity Specifications for Research-Grade Material

For research applications, this compound is typically available in purities ranging from 95% to over 99%. A common specification for high-quality research-grade material is a chromatographic purity of greater than 90%. However, for sensitive applications, such as in the development of active pharmaceutical ingredients (APIs), a purity of 98% or higher is often required. The acceptable level of impurities is dictated by the specific research application and regulatory guidelines if applicable.

| Parameter | Typical Specification | Notes |

| Appearance | Colorless to light blue liquid | Visual inspection. |

| Identity | Conforms to the structure | Confirmed by ¹H NMR and Mass Spectrometry. |

| Purity (by HPLC/GC) | ≥ 95% | For general research use. |

| Purity (by HPLC/GC) | ≥ 98% | For sensitive applications and API synthesis. |

| Enantiomeric Purity | Application-dependent | Chiral HPLC is required for determination. |

| Individual Impurity | Typically ≤ 0.5% | As determined by chromatographic methods. |

| Total Impurities | Typically ≤ 2.0% | As determined by chromatographic methods. |

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is employed to ensure the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound. Both reversed-phase and normal-phase chromatography can be utilized. For enantiomeric purity, a chiral stationary phase is necessary.

Experimental Protocol: Purity Determination by Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

-

Instrumentation: HPLC with a UV or Diode Array Detector.

-

Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralcel® OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detector Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

Experimental Protocol: Impurity Profiling by GC-MS

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5ms (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 amu.

-

-

Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural confirmation and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard proton spectrum. For quantitative analysis (qNMR), use a known internal standard with a long relaxation delay (D1) of at least 5 times the T1 of the analyte and the standard.

-

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Phenyl protons: ~7.3-7.5 ppm (m, 5H)

-

Methyl ester protons: ~3.7 ppm (s, 3H)

-

Ethyl methylene protons: ~2.2 ppm (q, 2H)

-

Ethyl methyl protons: ~1.0 ppm (t, 3H)

-

Potential Impurities and their Origin

Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation products. A common synthetic route involves the alkylation of methyl 2-cyano-2-phenylacetate with an ethylating agent.

Table of Potential Impurities

| Impurity Name | Chemical Structure | Potential Origin |

| Methyl 2-cyano-2-phenylacetate | C₁₀H₉NO₂ | Unreacted starting material. |

| 2-Cyano-2-phenylbutanoic acid | C₁₁H₁₁NO₂ | Hydrolysis of the methyl ester. |

| Diethyl 2,3-dicyano-2,3-diphenylsuccinate | C₂₂H₂₀N₂O₄ | Dimerization byproduct during synthesis. |

| Ethyl 2-cyano-2-phenylbutanoate | C₁₃H₁₅NO₂ | Transesterification if ethanol is present. |

Visualization of Analytical and Synthetic Pathways

Diagram of Analytical Workflow for Purity Assessment

Caption: Workflow for the comprehensive purity analysis of this compound.

Diagram of a Common Synthetic Pathway

The Evolving Landscape of α-Cyano-α-phenylalkanoic Acid Ester Derivatives: A Technical Overview of Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The α-cyano-α-phenylalkanoic acid ester scaffold, exemplified by Methyl 2-cyano-2-phenylbutanoate, is emerging as a privileged structure in medicinal chemistry. While the parent compound primarily serves as a versatile synthetic intermediate in the pharmaceutical industry for the development of cardiovascular and anti-diabetic drugs, its derivatives have demonstrated a wide spectrum of potent biological activities.[1] This technical guide provides an in-depth analysis of the current research, focusing on the anticancer and antimicrobial properties of these derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Anticancer Activity: A Primary Focus

A significant body of research has highlighted the potential of α-cyano-α-phenylalkanoic acid ester derivatives as novel anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, with some derivatives displaying potencies in the nanomolar range.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative derivatives from this class against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 0.0059 | [2] |

| BEL-7402 (Liver) | 0.0078 | [2] | ||

| 7b | (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R1-phenyl)prop-2-enamide | MG-MID (Glioblastoma) | GI50 = 3.903 | [3] |

| 27 | 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine | A549 (Lung) | 0.022 | [4] |

| H460 (Lung) | 0.00023 | [4] | ||

| HT-29 (Colon) | 0.00065 | [4] | ||

| SMMC-7721 (Liver) | 0.00077 | [4] | ||

| 8a | 3-Cyano-2(1H)-pyridone | A549 (Lung) | 0.83 (µg/ml) | [5] |

| 7b | 3-Cyanopyridine-2-(1H)-thione | A549 (Lung) | 0.87 (µg/ml) | [5] |

| 4f | (+)-Nopinone-based 2-amino-3-cyanopyridine | A549 (Lung) | 23.78 | [6] |

| MKN45 (Gastric) | 67.61 | [6] | ||

| MCF7 (Breast) | 53.87 | [6] |

Note: GI50 refers to the concentration causing 50% growth inhibition.

Mechanism of Action: Tubulin Inhibition

Several studies suggest that a key mechanism of action for the anticancer activity of these derivatives is the inhibition of tubulin polymerization.[2] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis of cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for determining the cytotoxic activity of the derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Methodology:

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: The synthesized derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at a range of concentrations. Control wells receive only the vehicle (e.g., 0.5% DMSO).[5]

-

Incubation: The plates are incubated for a further 24 to 48 hours.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 5 mg/mL in PBS). The plates are then incubated for 4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.[5]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity

Derivatives of the α-cyano-α-phenylalkanoic acid ester class have also been investigated for their antimicrobial properties. While the data is less extensive than for anticancer activity, promising results have been observed against certain bacterial strains.

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various microorganisms.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 5m-5p | Quinoxaline-based | S. aureus | 4-16 | [7] |

| B. subtilis | 8-32 | [7] | ||

| MRSA | 8-32 | [7] | ||

| E. coli | 4-32 | [7] | ||

| 8a, 8b, 8f, 9h, 9k | Coumarin-1,2,3-triazole conjugates | E. faecalis | 12.5-50 | [8] |

Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.

Mechanism of Action: Bacterial Cell Membrane Disruption

For some quinoxaline-based derivatives, the antibacterial effect is attributed to the disruption of the bacterial cell membrane's structural integrity. This leads to the leakage of intracellular components and ultimately results in bacterial cell death.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity. A common method for its determination is the broth microdilution method.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Synthesis and Future Directions

The synthesis of these active derivatives often involves the Knoevenagel condensation of a compound containing an active methylene group (like a cyanoacetate) with an appropriate aldehyde or ketone.[2] The versatility of this reaction allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Future research in this area should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluating the most promising derivatives in animal models of cancer and infectious diseases.

-

Elucidation of Detailed Mechanisms: Further investigation into the specific molecular targets and signaling pathways affected by these compounds.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities observed, screening these derivatives against other therapeutic targets is warranted.

References

- 1. This compound (24131-07-5) at Nordmann - nordmann.global [nordmann.global]

- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Versatile Building Block: A Technical Guide to Methyl 2-cyano-2-phenylbutanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-cyano-2-phenylbutanoate, a seemingly unassuming chemical compound, holds a significant position in the world of organic synthesis. Its unique molecular architecture, featuring a quaternary carbon center flanked by a nitrile, an ester, and a phenyl group, makes it a highly versatile and valuable building block for the construction of complex molecular frameworks. This technical guide provides an in-depth exploration of its properties, synthesis, and applications, with a particular focus on its role in the development of pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. This compound is a stable compound under standard conditions, and its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 24131-07-5 | [1][2] |

| Molecular Formula | C₁₂H₁₃NO₂ | [3] |

| Molecular Weight | 203.24 g/mol | [3] |

| Boiling Point | 180-192 °C at 17 Torr | [1] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [1] |

| LogP | 2.03098 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis of this compound

The most prevalent and well-documented method for the synthesis of this compound is through the nucleophilic substitution of a precursor, methyl 2-cyano-2-phenylacetate.[3] This reaction involves the deprotonation of the α-carbon of the cyanophenylacetate, rendering it nucleophilic, followed by an attack on an electrophilic ethylating agent.[3] Phase-transfer catalysis is often employed to facilitate this reaction, offering mild reaction conditions and high yields.

Experimental Protocol: Alkylation of Methyl 2-cyano-2-phenylacetate

This protocol is based on established phase-transfer catalysis methods for the alkylation of active methylene compounds.

Materials:

-

Methyl 2-cyano-2-phenylacetate

-

Ethyl bromide

-

50% Aqueous sodium hydroxide

-

Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

-

Benzene (or a less hazardous solvent like toluene)

-

Hydrochloric acid (dilute)

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser, charge 50% aqueous sodium hydroxide, methyl 2-cyano-2-phenylacetate, and a catalytic amount of benzyltriethylammonium chloride.

-

With vigorous stirring, add ethyl bromide dropwise, maintaining the reaction temperature between 28-35 °C. Cooling with a water bath may be necessary to control the exothermic reaction.

-

After the addition of ethyl bromide is complete, continue stirring for 2 hours at the same temperature.

-

Increase the temperature to 40 °C and stir for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and add water and the organic solvent (e.g., benzene or toluene).

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash successively with water, dilute hydrochloric acid, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Ratio | Typical Yield |

| Methyl 2-cyano-2-phenylacetate | 1.0 | - |

| Ethyl bromide | 1.0 - 1.1 | - |

| Sodium hydroxide | Excess | - |

| Phase-transfer catalyst | 0.01 - 0.05 | - |

| This compound | - | 80-90% |

Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its functional groups. The cyano and ester moieties can be transformed into a variety of other functionalities, and the quaternary carbon provides a stable scaffold.

Key Chemical Transformations

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2-cyano-2-phenylbutanoic acid, another valuable synthetic intermediate.

-

Reduction of the Nitrile: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This opens up pathways to various nitrogen-containing compounds.

-

Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

Role as a Precursor in Pharmaceutical Synthesis

This compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the cardiovascular and anti-diabetic therapeutic areas.[4] One notable example is its potential role in the synthesis of Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders.[5]

Logical Workflow for the Synthesis of this compound

References

The Pivotal Role of Methyl 2-cyano-2-phenylbutanoate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the landscape of drug discovery and development continues to evolve, the demand for versatile molecular scaffolds has never been greater. This technical guide delves into the significant, yet often understated, role of Methyl 2-cyano-2-phenylbutanoate as a key intermediate in the synthesis of pharmacologically active compounds. Primarily utilized in the development of novel therapeutics for cardiovascular and metabolic diseases, this compound's structural features offer a unique platform for creating diverse and potent drug candidates. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, chemical properties, and, most importantly, its burgeoning potential in medicinal chemistry, with a focus on the modulation of the Nrf2 and NF-κB signaling pathways.

Core Chemical Properties and Synthesis

This compound is a cyanoester characterized by a chiral center, rendering it an attractive starting material for stereoselective synthesis.[1] Its molecular formula is C₁₂H₁₃NO₂, and it possesses a molecular weight of 203.24 g/mol . The presence of both a nitrile and an ester functional group at the quaternary carbon atom makes it a highly reactive and versatile building block for a variety of chemical transformations.[1]

A common and well-documented method for the synthesis of this compound involves the nucleophilic substitution of a precursor, methyl 2-cyano-2-phenylacetate. In this reaction, the α-carbon of the cyanophenylacetate is deprotonated to form a nucleophile, which then attacks an electrophilic ethylating agent, leading to the formation of the desired product.

General Synthesis Workflow

The synthesis of derivatives from this compound typically follows a structured workflow designed to introduce chemical diversity and explore structure-activity relationships (SAR).

Role in Medicinal Chemistry: A Focus on Nrf2 and NF-κB Pathways

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives have shown significant promise in modulating key signaling pathways implicated in inflammation and oxidative stress, namely the Nrf2 and NF-κB pathways.

Activation of the Nrf2 Antioxidant Response Pathway

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation.[2] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.

Certain derivatives of cyano-containing compounds have been identified as potent activators of the Nrf2 pathway. The electrophilic nature of the cyano group can potentially interact with the cysteine residues of Keap1, thereby disrupting the Keap1-Nrf2 interaction and activating the antioxidant response.

Inhibition of the NF-κB Inflammatory Pathway

The transcription factor NF-κB plays a central role in regulating the inflammatory response.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Derivatives of phenylbutanoic acid have been shown to inhibit NF-κB signaling. The proposed mechanism involves the inhibition of IκB phosphorylation, thereby preventing the release and nuclear translocation of NF-κB. This anti-inflammatory action makes these compounds attractive candidates for the treatment of a wide range of inflammatory diseases.

References

- 1. This compound | 24131-07-5 | Benchchem [benchchem.com]

- 2. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-cyano-2-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-cyano-2-phenylbutanoate is a versatile chemical intermediate with significant potential in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive review of its chemical properties, spectroscopic profile, and synthesis. Detailed experimental protocols for its preparation are outlined, and its potential biological significance is discussed in the context of related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound, with the molecular formula C₁₂H₁₃NO₂, is an organic compound featuring a nitrile and a methyl ester functional group attached to a quaternary carbon, which also bears a phenyl and an ethyl group.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 24131-07-5 | [1] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Appearance | Colorless to light blue liquid or white to off-white solid | |

| Boiling Point | 180-192 °C (at 17 Torr) | [2] |

| Density (Predicted) | 1.092 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 2.03098 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl ester, and ethyl protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H ) | 7.0 - 7.5 | Multiplet | 5H |

| Methyl Ester (-OCH ₃) | ~3.7 | Singlet | 3H |

| Ethyl Methylene (-CH ₂CH₃) | 2.1 - 2.5 | Quartet | 2H |

| Ethyl Methyl (-CH₂CH ₃) | 0.9 - 1.2 | Triplet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.[1]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C =O) | 165 - 175 |

| Phenyl (C -Ar) | 125 - 140 |

| Nitrile (C ≡N) | 115 - 120 |

| Quaternary α-Carbon | 55 - 65 |

| Methyl Ester (-OC H₃) | ~53 |

| Ethyl Methylene (-C H₂CH₃) | ~30 |

| Ethyl Methyl (-CH₂C H₃) | ~13 |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.[1]

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | ~2240 | Strong, Sharp |

| Ester (C=O) | Stretch | ~1720 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z of 203.[1]

| m/z | Proposed Fragment Ion |

| 203 | [C₁₂H₁₃NO₂]⁺ (Molecular Ion) |

| 172 | [M - OCH₃]⁺ |

| 144 | [M - COOCH₃]⁺ |

| 174 | [M - C₂H₅]⁺ |

| 177 | [M - CN]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through several routes, with the alkylation of a precursor being a common and effective method.

Synthesis via Alkylation of Methyl 2-cyano-2-phenylacetate

This method involves the deprotonation of methyl 2-cyano-2-phenylacetate to form a nucleophilic carbanion, which then undergoes nucleophilic substitution with an ethyl halide.

Workflow for the Alkylation Synthesis

Caption: Workflow for the synthesis of this compound via alkylation.

Detailed Protocol:

-

Materials:

-

Methyl 2-cyano-2-phenylacetate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Ethyl bromide or Ethyl iodide

-